molecular formula C14H18N2O2 B14067266 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate CAS No. 63539-19-5

4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate

Cat. No.: B14067266
CAS No.: 63539-19-5
M. Wt: 246.30 g/mol
InChI Key: UOPMTEVJMSXDMO-UHFFFAOYSA-N
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Description

4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate (CAS 120356-52-7) is a chemical compound with the molecular formula C14H18N2O2. It belongs to the class of hydrazide-hydrazone derivatives, which are recognized in medicinal chemistry as key precursors for developing a plethora of novel bioactive compounds . These derivatives are attractive functional groups for creating compounds with a broad range of biological activities, largely due to the presence of the azomethine moiety (-NHN=CH-) in their structure, which can form important hydrogen-bonding interactions with molecular targets . As a hydrazone, this compound serves as a versatile building block in organic synthesis. It can be used as a synthon for the construction of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and thiadiazoles, which are privileged structures in drug design . Hydrazide-hydrazone derivatives analogous to this compound have been extensively investigated for their potential biological activities. Recent scientific literature highlights that such compounds show promising antitumor, antimicrobial, antifungal, antimalarial, anti-inflammatory, and antioxidant properties . Some derivatives have also demonstrated inhibitory activity against metabolic enzymes like human carbonic anhydrase I and II (hCA I, hCA II) and cholinesterases (AChE, BChE), which are linked to conditions such as glaucoma and Alzheimer's disease . The mechanism of action for hydrazide-hydrazones is often attributed to their ability to interact with enzyme active sites or disrupt cellular processes in pathogens or cancer cells. This product is intended for research and development purposes in synthetic organic chemistry and medicinal chemistry as a pharmaceutical intermediate . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

63539-19-5

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(4-methanehydrazonoylphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18N2O2/c15-16-10-11-6-8-13(9-7-11)18-14(17)12-4-2-1-3-5-12/h6-10,12H,1-5,15H2

InChI Key

UOPMTEVJMSXDMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=NN

Origin of Product

United States

Preparation Methods

Structural Overview and Key Intermediates

The target compound features a cyclohexanecarboxylate ester linked to a phenyl ring substituted with a hydrazinylidenemethyl group (–CH=N–NH₂). Its synthesis requires two primary components:

  • Cyclohexanecarboxylic acid derivative : Typically synthesized via hydrogenation of aromatic precursors (e.g., terephthalic acid) or esterification of cyclohexanecarboxylic acid.
  • 4-Hydrazinylidenemethylphenol : Derived from the condensation of 4-hydroxybenzaldehyde derivatives with hydrazine.

Synthetic Routes and Methodological Comparison

Route 1: Sequential Esterification and Hydrazone Formation

Step 1: Synthesis of Phenyl Cyclohexanecarboxylate

Cyclohexanecarboxylic acid is esterified with phenol via Fischer–Speier esterification (acid catalysis) or via acyl chloride intermediates. For example:
$$
\text{Cyclohexanecarboxylic acid} + \text{Phenol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Phenyl cyclohexanecarboxylate} + \text{H}_2\text{O}
$$
Yield : 75–85% under reflux conditions.

Step 2: Formylation of the Phenyl Ring

The phenyl ester undergoes Vilsmeier–Haack formylation to introduce an aldehyde group at the para position:
$$
\text{Phenyl cyclohexanecarboxylate} \xrightarrow{\text{POCl}_3, \text{DMF}} 4-\text{Formylphenyl cyclohexanecarboxylate}
$$
Conditions : 0–5°C, 12 h; Yield : 60–70%.

Step 3: Hydrazone Formation

The aldehyde intermediate reacts with hydrazine hydrate to form the hydrazinylidenemethyl group:
$$
4\text{-Formylphenyl cyclohexanecarboxylate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH}, \Delta} \text{Target Compound}
$$
Optimization : Catalytic acetic acid increases yield to 80–90%.

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines formylation and hydrazone formation in situ:

  • Starting Material : 4-Hydroxyphenyl cyclohexanecarboxylate (synthesized via esterification of 4-hydroxyphenol).
  • Reagents : Hexamine (as a formylating agent) and hydrazine hydrate.
  • Conditions : Reflux in acetic acid (6 h).
    Advantages : Reduced purification steps; Yield : 70–75%.

Route 3: Catalytic Hydrogenation of Aromatic Precursors

Reaction Optimization and Challenges

Solvent and Catalyst Effects

Parameter Optimal Choice Impact on Yield
Solvent Ethanol Maximizes hydrazone solubility
Acid Catalyst Acetic acid (0.5 eq) Prevents over-acidification
Temperature 60–80°C Balances rate and decomposition

Stereochemical Considerations

The cyclohexane ring introduces cis/trans isomerism. Isomerization via heating with PtO₂ in H₂ (40°C, 24 h) enriches the trans isomer (>90% purity).

Analytical Characterization

Technique Key Data
IR Spectroscopy 1720 cm⁻¹ (ester C=O), 1620 cm⁻¹ (C=N)
¹H NMR δ 8.2 (s, 1H, CH=N), δ 1.2–2.1 (m, 10H, cyclohexane)
HPLC Purity >98% (C18 column, MeOH:H₂O 70:30)

Industrial Scalability and Cost Analysis

  • Cost Drivers : Hydrazine hydrate (∼$50/kg), Pd/C catalyst (∼$300/g).
  • Preferred Route : Route 2 (one-pot) reduces catalyst use and steps.
  • Waste Management : POCl₃ from formylation requires neutralization with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis through the intrinsic apoptotic pathway. This involves changes in mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, which are key enzymes in the execution phase of apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Weight (g/mol) Key Applications
4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate Hydrazinylidenemethyl Cyclohexanecarboxylate, Hydrazine Not reported Hypothesized anticancer
Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate Naphthalene-2-sulfonamido Sulfonamide, Ester ~437.5 (calculated) Cancer therapy (QSAR models)
Ethyl 4-(hydroxyimino)-1-phenylcyclohexanecarboxylate Hydroxyimino Oxime, Ester 261.32 Synthetic intermediate
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate 4-(2-Thienyl)-2-pyrimidinyl Pyrimidine, Thiophene, Ester 364.47 Not specified (pharmacology)
4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate trans-4-Propylcyclohexyl Bicyclohexane, Ester 452.71 Liquid crystal materials

Key Observations :

  • Topological indices (TIs) predict their melting points (120–180°C) and formula weights (400–450 g/mol) with high accuracy (R² > 0.95 in QSAR models) .
  • Hydrazine vs.
  • Liquid Crystal Analogs (e.g., ): Bulky substituents like trans-4-propylcyclohexyl enhance thermal stability (predicted boiling point ~550°C) and mesomorphic behavior, suggesting applications in material science .

Table 2: Property Comparison Using Topological Indices (TIs)

Compound Type Randić Index (χ) Zagreb Index (M₁) Predicted Melting Point (°C) Biological Activity
Sulfonamide Derivatives 15.2–18.7 450–520 120–180 Anticancer (in silico models)
Hydrazinylidenemethyl Derivative (Hypothetical) ~16.5 (estimated) ~480 (estimated) 150–200 (estimated) Potential DNA intercalation
Pyrimidine-Thiophene Hybrid Not reported Not reported Not reported Kinase inhibition (speculated)

Insights :

  • Sulfonamides : Higher Zagreb indices correlate with greater molecular complexity and stability, aligning with their experimental anticancer efficacy .
  • Target Compound : Estimated TIs suggest intermediate polarity and melting points, making it suitable for oral administration if bioavailability is optimized.

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